molecular formula C17H19FN2O5S B3567469 N-(2,4-dimethoxyphenyl)-2-(4-fluoro-N-methylsulfonylanilino)acetamide

N-(2,4-dimethoxyphenyl)-2-(4-fluoro-N-methylsulfonylanilino)acetamide

Cat. No.: B3567469
M. Wt: 382.4 g/mol
InChI Key: OYRWCOJKLYLSDG-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(4-fluoro-N-methylsulfonylanilino)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various fields such as medicinal chemistry, materials science, and industrial applications due to their diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(4-fluoro-N-methylsulfonylanilino)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethoxyaniline and 4-fluoro-N-methylsulfonylaniline.

    Acylation Reaction: The key step involves the acylation of 2,4-dimethoxyaniline with an appropriate acylating agent to form the intermediate acetamide.

    Coupling Reaction: The intermediate is then coupled with 4-fluoro-N-methylsulfonylaniline under specific conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the reactions in batches.

    Continuous Flow Processing: Employing continuous flow reactors for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(4-fluoro-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(2,4-dimethoxyphenyl)-2-(4-fluoro-N-methylsulfonylanilino)acetamide exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins.

    Pathways Involved: It may modulate biochemical pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxyphenyl)-2-(4-fluoroanilino)acetamide
  • N-(2,4-dimethoxyphenyl)-2-(4-methylsulfonylanilino)acetamide
  • N-(2,4-dimethoxyphenyl)-2-(4-chloroanilino)acetamide

Uniqueness

N-(2,4-dimethoxyphenyl)-2-(4-fluoro-N-methylsulfonylanilino)acetamide is unique due to the presence of both fluoro and methylsulfonyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(4-fluoro-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O5S/c1-24-14-8-9-15(16(10-14)25-2)19-17(21)11-20(26(3,22)23)13-6-4-12(18)5-7-13/h4-10H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRWCOJKLYLSDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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